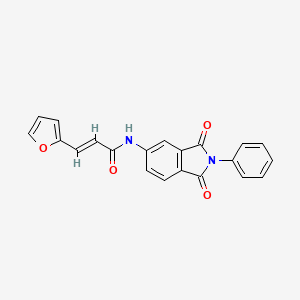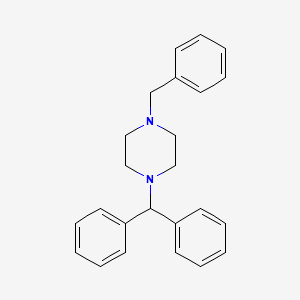![molecular formula C16H19N3O4S B6105728 N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B6105728.png)
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It is a potent and specific inhibitor of CaSR, which plays a crucial role in regulating calcium homeostasis. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases.
Applications De Recherche Scientifique
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
Mécanisme D'action
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide acts as a selective antagonist of CaSR, a G protein-coupled receptor that regulates calcium homeostasis. CaSR is expressed in various tissues, including parathyroid gland, kidney, bone, and cardiovascular system. Activation of CaSR by extracellular calcium ions leads to the release of intracellular calcium and activation of downstream signaling pathways. This compound blocks the binding of extracellular calcium ions to CaSR, thereby inhibiting CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for CaSR, which allows for specific targeting of CaSR-mediated signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which makes it easy to handle and administer. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition of CaSR. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide. One direction is the development of more potent and selective CaSR antagonists for therapeutic applications. Another direction is the investigation of the role of CaSR in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, the potential use of this compound as a diagnostic tool for CaSR-related diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide involves the reaction of 4-nitrobenzylamine with 3-bromopropylmethanesulfonate in the presence of potassium carbonate. The resulting product is then treated with phenyl isocyanate to form this compound. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Propriétés
IUPAC Name |
N-[3-(4-nitroanilino)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-19(21)16-9-7-15(8-10-16)17-11-4-12-18-24(22,23)13-14-5-2-1-3-6-14/h1-3,5-10,17-18H,4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVJBMUQNXEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6105646.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)

![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)
![1-cyclohexyl-4-{[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6105677.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
![4-[(1-{4-[2-(3-methoxyphenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6105709.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6105742.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
![1-tert-butyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105766.png)
